1-(Methylamino)cyclopentane-1-carbonitrile
Overview
Description
“1-(Methylamino)cyclopentane-1-carbonitrile” is a chemical compound with the CAS Number: 55793-49-2. It has a molecular weight of 124.19 and its IUPAC name is 1-(methylamino)cyclopentanecarbonitrile . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for “1-(Methylamino)cyclopentane-1-carbonitrile” is 1S/C7H12N2/c1-9-7(6-8)4-2-3-5-7/h9H,2-5H2,1H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a boiling point of 75-77 °C (Press: 7 Torr) and a predicted density of 0.97±0.1 g/cm3 . The pKa value is predicted to be 4.95±0.20 .Scientific Research Applications
Synthesis in Chemical Reactions
1-(Methylamino)cyclopentane-1-carbonitrile has been utilized in various chemical synthesis processes. For instance, it has been involved in the synthesis of a library of novel compounds like 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles and 6-(methylamino)-4-(aryl)-5-nitro-2-phenyl-4H-pyran-3-carbonitriles through domino one-pot three-component reactions. This process is significant due to its simplicity, excellent yields, and the lack of a need for column chromatographic purification (Sivakumar et al., 2013).
Role in Formation of Novel Compounds
The compound has also been instrumental in forming unique structures like spiro[cyclopentane-1,2′(1′H)-pyrido[2,3-d]pyrimidin]-4′(3′H)-ones, achieved through the cyclocondensation of 2-aminopyridine-3-carbonitrile with cyclopentanone. This process results in a molecule comprising two fused six-membered rings and one five-membered ring linked through a spiro C atom (Shi et al., 2010).
Applications in Hydrogen Storage
Research has explored the potential of derivatives of 1-(Methylamino)cyclopentane-1-carbonitrile in hydrogen storage applications. For instance, 3-methyl-1,2-BN-cyclopentane has been characterized for its viscosity, thermal stability, hydrogen gas stream purity, and polarity, making it a promising candidate for hydrogen storage material (Luo et al., 2013).
Catalysis
It has been used in catalytic processes as well. The reaction of 1,6-enynes with a hydrosilane in the presence of immobilized cobalt/rhodium bimetallic nanoparticles resulted in the formation of 2-methyl-1-silylmethylidene-2-cyclopentanes, showcasing its role in facilitating significant chemical reactions (Park et al., 2003).
properties
IUPAC Name |
1-(methylamino)cyclopentane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-9-7(6-8)4-2-3-5-7/h9H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIPASVZFLFVSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCC1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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